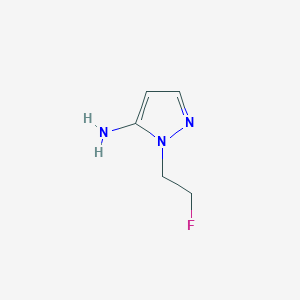

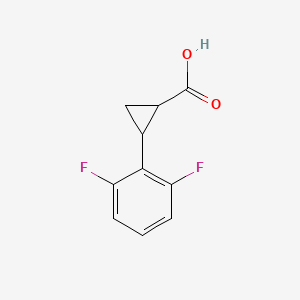

1-(2-氟乙基)-1H-吡唑-5-胺

描述

This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s uses and applications would also be discussed.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis

This would involve discussing the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve discussing any known chemical reactions that the compound undergoes, including the reaction conditions and products. The compound’s reactivity and stability would also be discussed.Physical And Chemical Properties Analysis

This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用

合成和化学性质

取代的1H-吡唑并[3,4-b]喹啉的简便区域选择性合成: 该研究探索了由2-氟苯甲醛和1H-吡唑-5-胺合成1H-吡唑并[3,4-b]喹啉。这些化合物因其高荧光强度和在有机发光二极管中的潜在用途而著称。该方法提供了一种区域选择性方法,以良好的选择性和效率产生所需的异构体。还考察了含氟取代基对这些化合物参数的影响,突出了它们对HOMO和LUMO能级等电子性质的影响 (Szlachcic等人,2017).

吡唑并[3,4-d]嘧啶的含氟衍生物的合成: 这项研究涉及含氟取代酰胺和二氢吡唑并[3,4-d]嘧啶的合成,展示了1H-吡唑-5-胺在创建各种含氟化合物方面的多功能性。这项工作提供了对这些衍生物的结构变化和潜在应用领域的见解 (Eleev、Kutkin和Zhidkov,2015).

吡唑衍生物的合成、表征和生物活性: 本文重点介绍了具有针对乳腺癌和微生物等疾病的潜在生物活性的吡唑衍生物的合成和结构分析。该研究强调了吡唑衍生物在药理学研究中的重要性,为未来的药物开发和治疗干预奠定了基础 (Titi等人,2020).

在催化和聚合中的应用

(吡唑乙胺)锌(II)羧酸盐配合物作为催化剂: 这项研究探索了将吡唑乙胺锌(II)羧酸盐配合物用作CO2和环己烯氧化物共聚的催化剂。该研究突出了这些配合物在聚合物化学中的潜力,特别是在相对较低的CO2压力和无溶剂条件下生产聚(环己烯碳酸酯)和环己烯碳酸酯 (Matiwane、Obuah和Darkwa,2020).

安全和危害

This would involve discussing any known safety hazards associated with the compound, such as its toxicity, flammability, or environmental impact. Proper handling and disposal procedures would also be discussed.

未来方向

This would involve discussing potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanism of action.

属性

IUPAC Name |

2-(2-fluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNVCCYGOGHEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-1H-pyrazol-5-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)